1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Catalog No.
S526087
CAS No.
39036-04-9
M.F
C22H44NO8P
M. Wt
481.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diheptanoyl-sn-glycero-3-phosphocholine

CAS Number

39036-04-9

Product Name

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N

SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Solubility

Soluble in DMSO

Synonyms

Diheptanoyllecithin; L-alpha-Diheptanoyllecithin;

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Description

The exact mass of the compound 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is 481.2805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phosphatidylcholine 14:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

DHPC in Membrane Mimicry

Due to its amphipathic nature (having both hydrophobic and hydrophilic regions), DHPC is particularly valuable in creating artificial membranes for in vitro studies. These artificial membranes, often in the form of micelles or liposomes, can mimic the structure and function of biological membranes found in cells. Researchers utilize DHPC to investigate various membrane-related processes, including:

  • Protein-lipid interactions: DHPC liposomes can be used to study how proteins interact with lipid bilayers. These interactions are crucial for many cellular functions, such as signal transduction and membrane transport. Source: Sigma-Aldrich product page on 07:0 PC (DHPC):
  • Membrane protein reconstitution: DHPC can be used to reconstitute purified membrane proteins into artificial membranes. This allows researchers to study the function and structure of these proteins in a controlled environment. Source: Anatrace product page on D607:

DHPC in Biophysical Techniques

DHPC's properties make it suitable for various biophysical techniques that analyze biomolecules and their interactions with membranes.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: DHPC liposomes are used in NMR experiments to study the structure and dynamics of membrane proteins and lipids. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):
  • GTPase assays: DHPC can form micelles that are used to study G proteins (GTPases), a class of proteins involved in signal transduction within cells. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

481.2805

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1: Canziani G, Seki C, Vidal JC. Accessibility of the active site of crotoxin B in the crotoxin complex. Toxicon. 1982;20(5):809-22. PubMed PMID: 7179290.
2: Little C, Aurebekk B. Inactivation of phospholipase C from Bacillus cereus by a carboxyl group modifying reagent. Acta Chem Scand B. 1977;31(4):273-7. PubMed PMID: 404815.
3: Hershberg RD, Reed GH, Slotboom AJ, De Haas GH. Nuclear magnetic resonance studies of the aggregation of dihexanoyllecithin and of diheptanolyllecithin in aqueous solutions. Biochim Biophys Acta. 1976 Jan 22;424(1):73-81. PubMed PMID: 1252482.
4: Tausk RJ, van Esch J, Karmiggelt J, Voordouw G, Overbeek JT. Physical chemical studies of short-chain lecithin homologues. II. Micellar weights of dihexanoyl- and diheptanoyllecithin. Biophys Chem. 1974 Feb;1(3):184-203. PubMed PMID: 4425723.

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